Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate
Overview
Description
Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate is a chemical compound with a complex structure that includes a trifluoromethyl group, a chloroacetyl group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate typically involves the reaction of ethyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride in an alcoholic solvent.
Major Products Formed
Substitution: Formation of substituted amides or thioesters.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of hydroxyl-containing compounds.
Scientific Research Applications
Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-N-(trifluoromethyl)acetamide: Lacks the hydroxypropanoate moiety, resulting in different chemical properties and reactivity.
Uniqueness
Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate is unique due to the presence of both the chloroacetyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO4.H2O/c1-2-16-5(14)6(15,7(9,10)11)12-4(13)3-8;/h15H,2-3H2,1H3,(H,12,13);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLHFKMDBNNAQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)CCl)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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